4-(1-Benzofuran-2-yl)benzene-1,3-diol, also known as 4-(Benzofuran-2-yl)benzene-1,3-diol, is an organic compound characterized by its unique structure that combines benzofuran and diol functionalities. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized from various starting materials, including o-hydroxyacetophenones or o-hydroxybenzyl ketones, through cyclization and functionalization processes. It is available for purchase from chemical suppliers and is also the subject of various research studies focusing on its properties and applications.
4-(1-Benzofuran-2-yl)benzene-1,3-diol falls under the category of polyphenolic compounds. It is classified as a benzofuran derivative due to the presence of the benzofuran moiety in its structure. This classification is significant as it influences its chemical behavior and biological activities.
The synthesis of 4-(1-Benzofuran-2-yl)benzene-1,3-diol typically involves several key steps:
Industrial production may utilize transition-metal catalysis to enhance yield and purity. Efficient catalysts and optimized reaction conditions are crucial for scaling up the process economically .
The molecular formula of 4-(1-Benzofuran-2-yl)benzene-1,3-diol is C14H10O3, with a molecular weight of 226.23 g/mol. Its structure includes a benzofuran ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions.
| Property | Value |
|---|---|
| CAS Number | 67736-18-9 |
| IUPAC Name | 4-(1-benzofuran-2-yl)benzene-1,3-diol |
| InChI | InChI=1S/C14H10O3/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H |
| InChI Key | VVIAFPKKGSQBGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)O)O |
4-(1-Benzofuran-2-yl)benzene-1,3-diol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-(1-Benzofuran-2-yl)benzene-1,3-diol involves several biological interactions:
4-(1-Benzofuran-2-yl)benzene-1,3-diol typically appears as a solid with varying physical characteristics depending on purity and form.
The compound's properties include:
The melting point, boiling point, and specific solubility characteristics are not universally established but should be investigated based on specific experimental conditions.
4-(1-Benzofuran-2-yl)benzene-1,3-diol has numerous applications across different scientific fields:
This compound's diverse applications highlight its significance in ongoing research within chemistry and medicinal fields.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7